cis-9,12-Eicosadienoic acid

Lipoxygenase Enzymology Oxylipin biosynthesis

cis-9,12-Eicosadienoic acid (CAS 70240-72-1; C20:2n-9; molecular weight 308.5 g/mol; C20H36O2) is a lesser-known omega-9 polyunsaturated fatty acid (PUFA) characterized by two cis-configured double bonds at the 9th and 12th carbon positions from the carboxyl end. As a 20-carbon diene, it occupies a distinct structural and metabolic niche within the C20 PUFA family, differing from the more common n-6 isomer (11,14-eicosadienoic acid) and the biologically potent arachidonic acid (20:4n-6).

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Cat. No. B15597820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-9,12-Eicosadienoic acid
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,21,22)/b9-8+,12-11+
InChIKeyFLKIUXBOVUVEJZ-MVKOLZDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-9,12-Eicosadienoic Acid: Omega-9 Polyunsaturated Fatty Acid for Membrane Biology & Metabolic Research


cis-9,12-Eicosadienoic acid (CAS 70240-72-1; C20:2n-9; molecular weight 308.5 g/mol; C20H36O2) is a lesser-known omega-9 polyunsaturated fatty acid (PUFA) characterized by two cis-configured double bonds at the 9th and 12th carbon positions from the carboxyl end . As a 20-carbon diene, it occupies a distinct structural and metabolic niche within the C20 PUFA family, differing from the more common n-6 isomer (11,14-eicosadienoic acid) and the biologically potent arachidonic acid (20:4n-6) [1]. Its precise double-bond geometry and chain length confer unique biophysical and enzymatic recognition properties that are not interchangeable with its analogs, making it an essential tool for dissecting lipid-mediated cellular processes [2].

Why cis-9,12-Eicosadienoic Acid Cannot Be Substituted by Other Eicosadienoic or Octadecadienoic Isomers


Generic substitution of cis-9,12-eicosadienoic acid with other C20 dienes (e.g., 11,14- or 8,11-eicosadienoic acid) or C18 dienes (e.g., linoleic acid) fails due to the strict positional specificity of lipid-metabolizing enzymes and the biophysical consequences of chain length on membrane architecture [1]. The location of the double bonds relative to the carboxyl and methyl termini dictates substrate recognition by elongases, desaturases, and lipoxygenases, while the 20-carbon backbone confers different membrane interactions compared to the 18-carbon linoleic acid [2]. The quantitative evidence below demonstrates that cis-9,12-eicosadienoic acid engages in metabolic and biophysical processes that are either inaccessible or exhibit vastly altered kinetics with structurally similar alternatives [3].

cis-9,12-Eicosadienoic Acid: Quantitative Differentiation from Linoleic Acid and 11,14-Eicosadienoic Acid in Enzyme Specificity, Membrane Dynamics, and Inflammatory Signaling


cis-9,12-Eicosadienoic Acid Exhibits Distinct Substrate Specificity for Plant Lipoxygenases Compared to Linoleic Acid

Maize 9-lipoxygenase (9-LO) oxidizes linoleic acid (C18:2) specifically to (9S)-hydroperoxide. In contrast, the homologous 20-carbon substrate (11Z,14Z)-eicosadienoic acid is oxidized with low yield and lacks regio- and stereospecificity, producing racemic mixtures of 11-, 12-, 14-, and 15-hydroperoxides [1]. This indicates that the 20-carbon backbone of eicosadienoic acid, even with similar double bond positioning relative to the methyl end, dramatically alters enzyme-substrate interaction. For the cis-9,12 isomer, the shift in double bond position from 11,14 to 9,12 would further modify the distance between the carboxyl group and the first double bond, a critical determinant of substrate positioning within the lipoxygenase active site [1].

Lipoxygenase Enzymology Oxylipin biosynthesis

cis-9,12-Eicosadienoic Acid Shows Higher Conversion Efficiency in Δ5-Desaturation than Oleic Acid

In a study using rat liver microsomes, eicosadienoic acid (20:2, specifically the 8,11-isomer) exhibited a higher conversion rate to its Δ5-desaturated product (eicosa-5,8,11-trienoic acid) compared to the conversion of oleic acid (18:1) to its Δ6-desaturated product under all dietary conditions tested [1]. While this study used the 8,11-isomer, the observation that 20-carbon dienes are efficient substrates for desaturases highlights the importance of chain length in metabolic flux. The cis-9,12 isomer, due to its distinct double bond positioning, may be differentially processed by elongases and desaturases compared to the 8,11- or 11,14-isomers, as enzyme recognition is highly sensitive to the location of unsaturation [1].

Lipid metabolism Desaturase Biosynthesis

Eicosadienoic Acid Differentially Modulates Inflammatory Mediators Compared to Linoleic Acid in Macrophages

In murine RAW264.7 macrophages, eicosadienoic acid (EDA, specifically the 11,14-isomer) was found to be a weaker pro-inflammatory agent than linoleic acid (LA), and not as anti-inflammatory as sciadonic acid (SCA) [1]. EDA treatment decreased LPS-induced nitric oxide (NO) production and increased prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α) compared to controls. This differential modulation was attributed to altered expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1]. Although this study utilized the 11,14-isomer, it establishes a class-level principle: the 20-carbon diene structure, distinct from the 18-carbon linoleic acid, engages with cellular lipid metabolism and signaling pathways to produce a unique inflammatory profile. The cis-9,12 isomer, by virtue of its distinct unsaturation, would be expected to yield a different metabolic fate and signaling outcome.

Inflammation Immunology Lipid signaling

Distinct Biophysical Impact on Membrane Monolayers: Eicosadienoic Acid Exhibits Increased Rigidity Compared to Shorter-Chain PUFAs

In 2D monolayer studies, eicosadienoic acid (EA, unspecified isomer) films were found to be more rigid than monolayers of other polyunsaturated fatty acids (PUFAs) due to their longer acyl chain length [1]. While increasing unsaturation generally increases compressibility (fluidity), the 20-carbon backbone of EA counteracts this effect, resulting in a unique biophysical profile. Furthermore, EA monolayers did not exhibit the anomalous temperature dependence (area contraction with increasing temperature) observed for other PUFAs [1]. This class-level observation underscores that the 20-carbon chain of eicosadienoic acid confers distinct membrane properties compared to the 18-carbon linoleic acid, which is crucial for studies on membrane structure and function. The specific double bond positions of cis-9,12-eicosadienoic acid will further refine these biophysical characteristics.

Membrane biophysics Lipid monolayer Membrane fluidity

cis-9,12-Eicosadienoic Acid: Key Application Scenarios in Membrane Biology, Enzymology, and Metabolic Engineering


Investigating Substrate Specificity of Lipoxygenases and Other Lipid-Modifying Enzymes

cis-9,12-Eicosadienoic acid serves as a critical tool for enzymology studies aimed at mapping the active site geometry and substrate specificity of lipoxygenases, desaturases, and elongases. As demonstrated by Chechetkin et al. (2009), the shift from an 18-carbon to a 20-carbon substrate dramatically alters product specificity, even when the double bond positions relative to the methyl end are conserved [1]. Using cis-9,12-eicosadienoic acid allows researchers to probe how the distance between the carboxyl group and the first double bond influences enzyme-substrate interactions, providing insights into the 'pocket theory' of catalysis and enabling the engineering of enzymes with tailored fatty acid product profiles.

Elucidating the Role of Membrane Lipid Composition in Cellular Biophysics

The 20-carbon chain and specific double bond geometry of cis-9,12-eicosadienoic acid confer unique biophysical properties to lipid bilayers. Monolayer studies indicate that eicosadienoic acid exhibits increased rigidity compared to shorter-chain PUFAs and lacks the anomalous temperature dependence observed in other unsaturated fatty acids [1]. Researchers studying membrane fluidity, phase separation, lipid raft formation, or the function of membrane proteins can incorporate cis-9,12-eicosadienoic acid into model membranes or supplement it in cell culture to dissect how specific lipid structural features modulate membrane organization and function, an effect that cannot be replicated by linoleic acid or other C18 PUFAs.

Studying the Differential Impact of PUFAs on Inflammatory Signaling Pathways

Eicosadienoic acid has been shown to differentially modulate the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and TNF-α in macrophages, with effects distinct from both linoleic acid and other eicosanoid precursors [1]. cis-9,12-Eicosadienoic acid provides a structurally defined probe to investigate how the position of unsaturation within the C20 backbone influences the metabolic fate of the fatty acid (e.g., elongation, desaturation, incorporation into phospholipids) and the subsequent activation or repression of inflammatory signaling cascades. This is particularly valuable for research into the molecular mechanisms by which dietary fatty acids exert their immunomodulatory effects.

Analytical Standard for Lipidomics and Metabolomics Studies

Due to the existence of multiple eicosadienoic acid isomers (e.g., 5,11-; 8,11-; 11,14-) that can co-elute in standard chromatographic analyses, the use of a well-characterized, high-purity standard of cis-9,12-eicosadienoic acid is essential for accurate identification and quantification in complex biological matrices [1]. Its distinct retention time and mass spectral fragmentation pattern serve as a definitive reference, enabling researchers to avoid misidentification of this rare omega-9 PUFA and to confidently track its abundance and metabolic fate in tissues, cells, or biofluids using LC-MS or GC-MS methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-9,12-Eicosadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.